2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane is a chemical compound with the molecular formula and a molecular weight of approximately 208.26 g/mol. It features an oxirane (epoxide) group, which is a three-membered cyclic ether known for its reactivity. The compound consists of a phenoxy group substituted with a methoxyethyl side chain, contributing to its unique properties and potential applications in various fields such as pharmaceuticals and materials science .
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The synthesis of 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane typically involves several steps:
The exact conditions and reagents may vary depending on the desired yield and purity .
2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane has potential applications across various fields:
These applications underline the importance of this compound in both industrial and research settings .
Interaction studies involving 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane are crucial for understanding its reactivity and potential biological effects. Key areas include:
Such studies are essential for advancing knowledge about the compound's utility in medicinal chemistry and pharmacology .
Several compounds share structural similarities with 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-[2-(2-Methoxyethyl)phenyoxy]-2,3-epoxypropane | Similar oxirane structure; used in polymer applications | |
| 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane | Contains similar functional groups; potential for similar applications | |
| 2-[(2-Methoxyphenoxy)methyl]oxirane | Lacks the methoxyethyl group; may exhibit different reactivity |
The uniqueness of 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane lies in its specific substitution pattern and reactivity profile, which may lead to distinct applications and biological interactions compared to these similar compounds .
2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane is the systematic IUPAC name derived from its molecular architecture. The compound consists of a three-membered oxirane (epoxide) ring substituted with a methylene-bridged 2-(2-methoxyethyl)phenoxy group. The numbering prioritizes the oxirane ring as the principal functional group, with substituents identified sequentially.
The primary laboratory-scale synthesis of 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane relies on the condensation reaction between the corresponding phenol derivative and epichlorohydrin [1] . This approach follows established protocols for glycidyl ether formation through nucleophilic substitution and subsequent intramolecular cyclization [3] [4].
The mechanism involves the initial nucleophilic attack of the phenol hydroxyl group on epichlorohydrin, forming a halohydrin intermediate. This intermediate subsequently undergoes base-catalyzed dehydrohalogenation to yield the desired epoxide product. The reaction typically proceeds through the following sequence:
Laboratory conditions typically employ sodium hydroxide or potassium carbonate as the base, with reaction temperatures ranging from 45°C to 80°C [3] [5] [6]. The reaction is conducted in polar solvents such as methanol or ethanol, with excess epichlorohydrin to drive the reaction to completion.
Reaction yields for similar glycidyl ether formations have been reported to range from 68% to 85% under optimized conditions [3]. The use of triethylamine as a catalyst has been shown to improve reaction efficiency, with complete conversion achieved in reactions refluxed for 1-2 hours [3] [5].
The synthesis of 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane requires careful consideration of functional group protection during the etherification process. The methoxyethyl substituent must be introduced through controlled etherification reactions that preserve the phenolic hydroxyl group for subsequent epoxide formation [7] [8].
One approach involves the initial synthesis of 4-(2-methoxyethyl)phenol through reduction of the corresponding ketone precursor. The reduction of alpha-methoxy-4-hydroxyacetophenone with hydrogen gas in the presence of palladium on carbon catalyst yields the desired methoxyethyl phenol product [8]. This reduction is typically conducted at temperatures between 20°C to 85°C under pressures of 30-400 pounds per square inch gauge for 0.5 to 3.0 hours [8].
The methoxyethyl group serves as a protecting group strategy that enhances solubility while maintaining the phenolic reactivity necessary for epichlorohydrin condensation. The ether linkage provides stability under basic conditions required for epoxide formation while offering selective reactivity patterns in subsequent transformations [7].
Alternative protection strategies include the use of tert-butyl ether protecting groups, which can be formed through acid-catalyzed alkoxylation reactions with isobutylene [7]. These protecting groups can be selectively removed under mild acidic conditions, allowing for sequential functionalization of the aromatic ring system.
Industrial production of 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane benefits significantly from continuous flow reactor technology, which offers superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes [9] [10] [11]. Continuous flow systems provide improved heat transfer, reduced reaction volumes, and better mixing characteristics essential for epoxidation reactions [9].
The implementation of continuous flow reactors for epoxide synthesis involves several key design considerations:
Reactor Design Parameters:
Flow Reactor Configurations:
Microreactor systems constructed from borosilicate glass, ceramic silicon carbide, or stainless steel offer different advantages for epoxide synthesis [11]. PTFE, Hastelloy, and stainless-steel coiled loop reactors provide flexibility for homogeneous reactions, while user-fillable metal-sealed cartridges enable heterogeneous catalytic processes [12].
Process Intensification Benefits:
Continuous flow systems demonstrate remarkable improvements in reaction efficiency. For cyclohexene epoxidation using air as oxidant, flow processes achieve complete conversion within 1.4 minutes compared to much longer batch reaction times [10]. The enhanced mass transfer between liquid and gas phases in flow systems contributes to productivity improvements of 3.7-11.1 grams per hour depending on substrate concentration [10].
Temperature and Pressure Control:
Precise temperature control is critical for epoxide formation. Residence time studies indicate optimal conversion occurs at 100°C with 1.4-minute residence times, while longer residence times (2 minutes) lead to significant yield decreases due to epoxide decomposition [10]. Pressure control systems utilizing back-pressure regulators maintain stable reaction conditions throughout the continuous process [6].
Industrial epoxide production employs various catalytic systems to maximize yield and selectivity while minimizing byproduct formation. The selection of appropriate catalysts depends on the specific reaction conditions and desired product specifications [13] [14] [15].
Heterogeneous Catalysts:
Vanadium-based catalysts demonstrate exceptional performance in epoxidation reactions, with machine learning models predicting yields up to 90% with mean absolute errors of 4.7% [13]. Iridium single-atom catalysts achieve near-unity selectivity (99%) for ethylene oxide production through molecular-like catalysis mechanisms [15].
Homogeneous Catalyst Systems:
Manganese-based catalysts with 2-picolinic acid ligands operate effectively at loadings as low as 0.05 mol% manganese and 1 mol% ligand [9]. These systems utilize peracetic acid as oxidant and demonstrate exceptional performance in continuous flow conditions with residence times of 5-10 minutes [9].
Catalyst Loading Optimization:
The relationship between catalyst loading and reaction yield follows predictable patterns that can be optimized through systematic studies. For ion exchange resin catalysts in epoxidation reactions, optimal loadings of 0.9 grams per reaction achieve maximum oxirane content of 85% [16]. The reaction rate constants for optimized systems are: k₁₁ = 20 mol L⁻¹ min⁻¹, k₁₂ = 2 mol L⁻¹ min⁻¹, and k₂ = 20 mol L⁻¹ min⁻¹ [16].
Yield Maximization Strategies:
Industrial yield optimization involves multiple approaches:
Stoichiometric Optimization: Optimal molar ratios of formic acid to substrate (1:1) and hydrogen peroxide to substrate (1:1.1) maximize epoxide yield [16].
Temperature Optimization: Industrial processes typically operate at 50-60°C to balance reaction rate with product stability [17] [18].
Residence Time Control: Precise control of residence time distribution is critical, with deviations from optimal conditions resulting in yield losses up to 16% [19].
Catalyst Recycling: Continuous catalyst recovery systems maintain activity over extended operation periods, with some systems demonstrating stable operation for over 1 hour with consistent yields [10].
Performance Data Tables:
| Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) | Residence Time (min) |
|---|---|---|---|---|
| Mn/2-picolinic acid | 0.05 | 80 | 85 | 5-10 |
| Vanadium complex | 0.4 | 60 | 90 | 15 |
| Ion exchange resin | 0.9 g | 50 | 85 | 60 |
| Iridium single-atom | 0.1 | 200 | 99 | 2 |
Continuous Flow Optimization Data:
| Parameter | Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 60-150 | 100 | ±15% |
| Pressure (bar) | 1-10 | 2-3 | ±8% |
| Flow rate (mL/min) | 0.1-2.0 | 0.5-1.0 | ±12% |
| Residence time (min) | 0.5-5.0 | 1.4 | ±20% |
The thermodynamic properties of 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane, particularly its melting point and boiling point, have not been comprehensively reported in the available literature. The compound, with CAS number 89507-60-8, possesses a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol [1]. The structural similarity to related glycidyl ether compounds provides valuable insights into its expected thermal behavior.
Comparative analysis with structurally related compounds reveals important thermodynamic patterns. The isomeric compound 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane (CAS: 56718-70-8) exhibits a melting point of 67-68°C and a boiling point of 300.6°C at 760 mmHg [2] [4]. This structural analog differs only in the position of the methoxyethyl substituent on the phenoxy ring, suggesting that the target compound should exhibit similar thermal properties.
The logarithmic partition coefficient (LogP) of 1.653 indicates moderate lipophilicity [1], which correlates with the expected volatility characteristics of the compound. The polar surface area of 30.99 Ų suggests limited hydrogen bonding capability, which typically results in lower melting points for organic compounds of this molecular weight range [1].
Based on structure-property relationships observed in glycidyl ether compounds, the target compound is expected to exhibit thermal decomposition onset temperatures in the range of 300-350°C, consistent with other phenoxy-containing glycidyl ethers [5] . The presence of the oxirane ring contributes to thermal instability above 200°C, as observed in related epoxide compounds [8] [9].
The thermal behavior of epoxide compounds is characterized by multiple decomposition pathways, including ether bond cleavage and ring-opening reactions. The phenoxy component provides thermal stability through resonance stabilization, while the oxirane ring represents the most thermally labile structural element [10] [11] [12].
The solubility characteristics of 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane in organic solvents have been partially documented, revealing distinct patterns based on solvent polarity and hydrogen bonding capacity. The compound demonstrates slightly soluble characteristics in chloroform, methanol, and ethyl acetate [13], which is consistent with its moderate polarity as indicated by the LogP value of 1.653 [1].
The solubility profile reflects the amphiphilic nature of the compound, containing both hydrophilic (oxirane ring and ether oxygen atoms) and hydrophobic (phenoxy and methoxyethyl groups) components. In polar aprotic solvents such as acetone, the compound exhibits enhanced solubility due to favorable dipole-dipole interactions with the carbonyl group [14] [15] [16].
The limited water solubility is attributed to the predominant hydrophobic character of the phenoxy and methoxyethyl substituents, despite the presence of polar ether linkages. This behavior is consistent with other glycidyl ether compounds, which typically show water solubility in the range of 14-40% by weight [14].
In non-polar solvents such as hexane and diethyl ether, the compound exhibits sparingly soluble characteristics, reflecting the polar nature of the oxirane ring and ether linkages. The enhanced solubility in benzene compared to aliphatic hydrocarbons is attributed to π-π interactions between the phenoxy ring and the aromatic solvent [17] [18] [14].
The solubility in chlorinated solvents such as chloroform is enhanced due to the ability of these solvents to solubilize both polar and non-polar molecular regions through dipole-induced dipole interactions [19] [20] [21]. The miscibility with alcohols and ester solvents is facilitated by hydrogen bonding between the solvent and the ether oxygen atoms in the compound structure.
The thermal stability of 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane is governed by the relative stability of its constituent functional groups under elevated temperature conditions. The oxirane ring represents the most thermally labile component, with ring-opening reactions typically occurring at temperatures above 200°C [8] [9]. The phenoxy ether linkage provides moderate thermal stability, with decomposition onset temperatures generally observed in the range of 300-350°C for similar compounds [5] .
Thermal degradation mechanisms for glycidyl ether compounds involve multiple pathways, including ether bond cleavage, oxirane ring opening, and phenyl group oxidation. The primary decomposition pathway involves cleavage of the ether bond connecting the oxirane group to the phenoxy ring, leading to the formation of phenolic compounds and epoxide fragments [10] [11] [12].
The compound exhibits char yield characteristics consistent with other phenoxy-containing epoxides, with residual char formation of approximately 5-15% at 600°C under nitrogen atmosphere [5] . The presence of the aromatic ring contributes to char formation through cyclization and cross-linking reactions at elevated temperatures.
Photolytic stability under ultraviolet light exposure is primarily determined by the photochemical reactivity of the phenoxy chromophore and the oxirane ring. The phenoxy group absorbs UV radiation in the 250-320 nm range, leading to the formation of phenyl radicals and subsequent oxidative degradation [22] [23]. The primary photodegradation products include phenolic compounds formed through photo-Fries rearrangement and ring-opened products from oxirane photolysis.
The compound exhibits moderate UV sensitivity, with photodegradation rates influenced by oxygen availability and light intensity. In the presence of oxygen, photooxidative degradation occurs through radical chain mechanisms, resulting in the formation of carbonyl compounds and chain scission products [22] [23].
Photostabilization strategies for compounds of this type typically involve the incorporation of UV absorbers, light screeners, and antioxidants to mitigate photodegradation pathways [24] [25] [22]. The addition of radical scavengers such as phenolic antioxidants can effectively inhibit the propagation of photooxidative chain reactions.
The stability under combined thermal and photolytic stress conditions is significantly reduced compared to individual stress factors, as thermal activation enhances the rate of photochemical reactions and vice versa. The compound is expected to exhibit limited stability under accelerated aging conditions involving simultaneous heat and UV exposure.